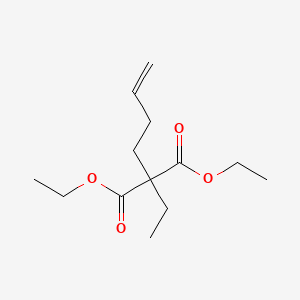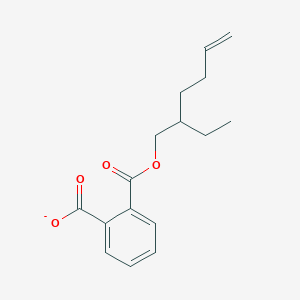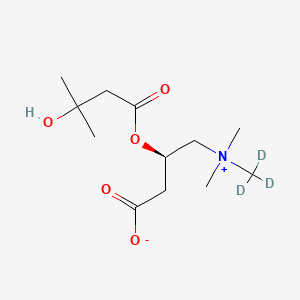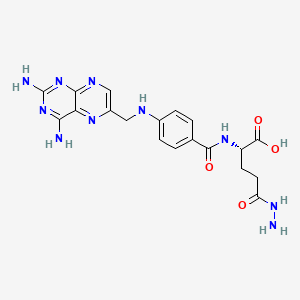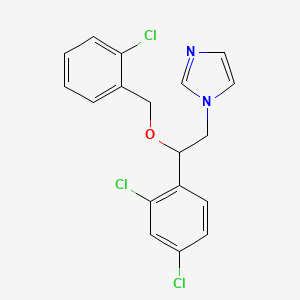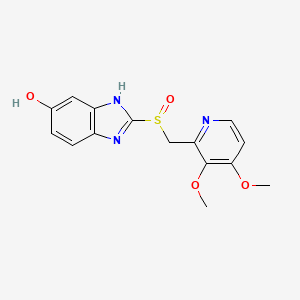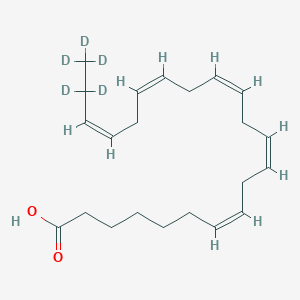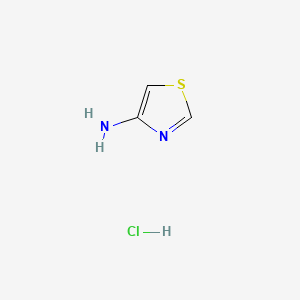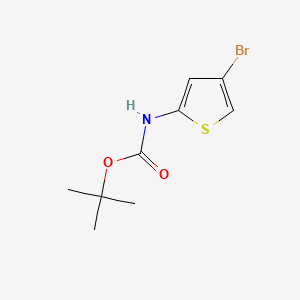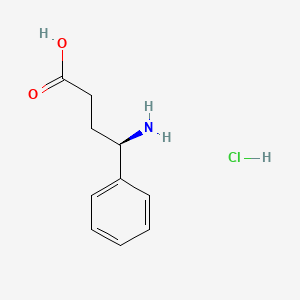
Pentachloronitrobenzene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is a derivative of pentachloronitrobenzene, which is known for its use as a fungicide. The molecular formula of this compound is 13C6Cl5NO2, and it has a molecular weight of 301.29 g/mol .
Mechanism of Action
Target of Action
Pentachloronitrobenzene-13C6, typically abbreviated as PCNB-13C6, is primarily targeted towards fungi . It is used as a fungicide to suppress the growth of fungi in various crops .
Mode of Action
It is known that it interacts with its targets (fungi) and causes changes that inhibit their growth .
Biochemical Pathways
PCNB-13C6 affects several biochemical pathways. It is labile in soil, with a half-life of 1.8 days . It degrades to other metabolites, mainly reducing to pentachloroaniline (PCA), but also to pentachlorophenol (PCP) through hydrolysis and pentachlorothioanisole (PCTA) . Another metabolite is methyl pentachlorophenyl sulfide (MPCPS) .
Pharmacokinetics
The pharmacokinetics of PCNB-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). It is slightly soluble in alcohols , which may affect its bioavailability.
Result of Action
The result of PCNB-13C6’s action is the suppression of fungal growth in various crops . This leads to the prevention of fungal diseases in these crops, thereby enhancing their yield and quality.
Action Environment
The action of PCNB-13C6 is influenced by environmental factors. For instance, nanoparticles in the soil can facilitate the accumulation of PCNB-13C6 in earthworms . This suggests that the presence of certain substances in the environment can enhance the action of PCNB-13C6. Furthermore, it is labile in soil , indicating that its stability and efficacy can be affected by soil conditions.
Biochemical Analysis
Biochemical Properties
It is known that Pentachloronitrobenzene, a similar compound, can interact with various biomolecules
Cellular Effects
Studies on Pentachloronitrobenzene have shown that it can cause oxidative damage to earthworm coelomocytes, leading to cell membrane damage and cell death . It is also known to alter progesterone production and primordial follicle recruitment in cultured granulosa cells and rat ovary .
Molecular Mechanism
Pentachloronitrobenzene, a related compound, is known to be a quasi-planar hexa-substituted benzene formed by a benzene ring decorated with a –NO2 group and five chlorine atoms
Temporal Effects in Laboratory Settings
It is known that Pentachloronitrobenzene and Hexachlorobenzene, similar compounds, are highly toxic and widespread in every environmental compartment
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
It is known that 13C metabolic flux analysis (13C-MFA) has emerged as a forceful tool for quantifying in vivo metabolic pathway activity of different biological systems
Transport and Distribution
It is known that Pentachloronitrobenzene can be transported in soil
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the following steps:
Chlorination of Nitrobenzene-13C6: Nitrobenzene-13C6 is chlorinated using chlorine gas in the presence of a catalyst such as iodine.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfuric acid and chlorine gas, with continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound yields Pentachloroaniline-13C6.
Substitution: Nucleophilic substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Pentachloronitrobenzene-13C6 has several scientific research applications, including:
Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stable isotope labeling.
Biology: It is used in studies involving the metabolism and degradation of chlorinated aromatic compounds.
Medicine: Research on the effects of chlorinated compounds on human health often involves this compound as a model compound.
Industry: It is used in the development of new fungicides and pesticides
Comparison with Similar Compounds
Similar Compounds
Pentachloronitrobenzene: The non-labeled version of Pentachloronitrobenzene-13C6, used as a fungicide.
Hexachlorobenzene: Another chlorinated aromatic compound with similar applications but different chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it valuable in analytical chemistry and research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies .
Properties
CAS No. |
362044-64-2 |
|---|---|
Molecular Formula |
C6Cl5NO2 |
Molecular Weight |
301.275 |
IUPAC Name |
1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Synonyms |
1,2,3,4,5-Pentachloronitrobenzene-13C6; 2,3,4,5,6-Pentachloronitrobenzene-13C6; Avicol (pesticide)-13C6; Batrilex-13C6; Botrilex-13C6; Brassicol-13C6; Brassicol 75-13C6; Brassicol Super-13C6; Chinozan-13C6; Fartox-13C6; Folosan-13C6; Fomac 2-13C6; GC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


